![molecular formula C58H80N16O14 B612525 TAK-448 CAS No. 1234319-68-6](/img/structure/B612525.png)
TAK-448
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAK-448 是一种强效的 KISS1 受体 (KISS1R) 全激动剂。它已被研究用于治疗女性不孕和性腺功能低下。该化合物与 kisspeptin 关系密切,kisspeptin 是一种参与调节生殖功能的肽。
准备方法
合成路线:: TAK-448 是一种合成的九肽。以下是其序列的简化表示:
Ac-d-Tyr-Hyp-NTF-Aza-Gly-L-Arg(Me)-Trp-NH2
Ac: 乙酰化的 N 端
d-Tyr: D-酪氨酸
Hyp: 羟脯氨酸
NTF: Aza-Gly-Leu-Arg(Me)-Trp
NH2: C 端
反应条件:: This compound 的确切合成路线和反应条件已在科学文献中有所描述 。它具有极佳的水溶性,这对其潜在的治疗应用有利。
化学反应分析
TAK-448 会发生各种反应,包括氧化、还原和取代。这些反应中常用的试剂和条件已在研究中记录。这些反应形成的主要产物有助于其药理特性。
科学研究应用
Introduction to TAK-448
This compound is an investigational oligopeptide analog of kisspeptin-54, a naturally occurring ligand that plays a crucial role in regulating reproductive hormone secretion. This compound has garnered attention for its potential applications in various medical fields, particularly in oncology and endocrinology. The following sections will detail the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Oncology
Mechanism of Action
this compound functions primarily as a kisspeptin receptor agonist, which has been shown to suppress androgen hormones such as testosterone and luteinizing hormone. This suppression is beneficial in treating prostate cancer, where elevated levels of these hormones can stimulate tumor growth.
Clinical Studies
A Phase 1 study involving healthy subjects and prostate cancer patients demonstrated that this compound effectively reduced testosterone levels to below castration ranges. In this study, patients receiving a 24 mg dose experienced significant reductions in prostate-specific antigen levels, indicating a therapeutic response against prostate cancer .
Pharmacokinetics
The pharmacokinetic profile of this compound shows a dose-proportional exposure with a median terminal elimination half-life ranging from 1.4 to 5.3 hours. The compound's rapid onset of action and sustained effects make it a strong candidate for further clinical development .
Endocrinology
Hypogonadotropic Hypogonadism
this compound has been investigated for its potential to treat hypogonadotropic hypogonadism in overweight or obese males with type 2 diabetes mellitus. A Phase 2a study assessed different dosing regimens to evaluate the effects on serum testosterone levels. Results indicated that even low doses could significantly stimulate testosterone production .
Case Study: Type 2 Diabetes Mellitus
In a clinical trial involving male subjects diagnosed with type 2 diabetes, administration of this compound resulted in improved testosterone levels, which are often low in diabetic patients. This improvement is crucial as low testosterone is associated with increased cardiovascular risks among this population .
Metabolic Disorders
Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent research has explored the repurposing of this compound for treating conditions like NAFLD and non-alcoholic steatohepatitis (NASH). Animal models demonstrated that this compound treatment led to significant reductions in liver triglycerides, blood glucose levels, and insulin resistance, suggesting its potential utility in managing metabolic disorders .
Data Summary
作用机制
TAK-448 通过与 KISS1R 结合发挥作用。这种相互作用激活下游信号通路,最终影响黄体生成素 (LH) 的释放。需要进一步的研究来完全阐明其机制。
相似化合物的比较
TAK-448 因其独特的结构和强效的 KISS1R 激动作用而脱颖而出。虽然存在类似的化合物,但没有一个能完全模拟其性质。
生物活性
TAK-448, also known as RVT-602, is a synthetic kisspeptin analog that has garnered attention for its potential therapeutic applications, particularly in androgen-deprivation therapy (ADT) for prostate cancer. This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, efficacy in preclinical studies, and implications for clinical use.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).
Key Findings:
- Absorption: this compound exhibits significant systemic absorption when administered subcutaneously (SC). In dogs, the bioavailability was found to be approximately 92.4% after SC administration, indicating minimal first-pass metabolism. In contrast, rats showed a lower bioavailability of 66.3%, suggesting a notable first-pass effect due to SC metabolism by skin proteases .
- Metabolism: The compound is subject to non-linear pharmacokinetics. For instance, after SC administration in rats at doses of 0.1 mg/kg and 1 mg/kg, the area under the curve (AUC) increased less than proportionally with dose escalation. At 10 mg/kg, both the maximum concentration (Cmax) and AUC decreased, highlighting complex metabolic interactions .
- Elimination Half-Life: The half-life of this compound varies significantly based on the route of administration. In healthy subjects, it ranged from 1.4 to 5.3 hours following SC injection .
Parameter | Value |
---|---|
Bioavailability (Dogs) | 92.4% |
Bioavailability (Rats) | 66.3% |
Half-Life | 1.4 - 5.3 hours |
Efficacy in Preclinical Models
This compound has been evaluated in multiple preclinical models for its efficacy in reducing testosterone levels and inhibiting tumor growth.
Case Study: Prostate Cancer Models
In a study utilizing the rat VCaP xenograft model—replicating both androgen-sensitive and castration-resistant phases—this compound demonstrated superior anti-tumor effects compared to leuprolide (TAP-144), another GnRH analog:
- Testosterone Reduction: this compound treatment resulted in a significant decrease in intratumoral dihydrotestosterone levels, which is critical for prostate cancer progression.
- Tumor Growth Inhibition: The compound showed more profound reductions in plasma testosterone and prostate-specific antigen (PSA) levels than leuprolide, suggesting enhanced efficacy as an ADT agent .
Pharmacokinetic/Efficacy Correlation Analysis:
The analysis indicated that this compound's ability to lower testosterone levels was associated with its pharmacokinetic properties. For example:
- After administration of this compound at varying doses, testosterone levels dropped below baseline within hours and remained suppressed over time .
Clinical Implications
The promising results from preclinical studies have led to clinical evaluations of this compound's safety and efficacy in humans:
Phase 1 Studies:
Two phase 1 studies assessed the safety profile and pharmacodynamics of this compound:
属性
CAS 编号 |
1234319-68-6 |
---|---|
分子式 |
C58H80N16O14 |
分子量 |
1225.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+/m1/s1 |
InChI 键 |
MWXWMWSUUYXMRA-GRKBUMBKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
序列 |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
同义词 |
MVT-602 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。